molecular formula C7H12O2 B012951 (S)-3-Ethyltetrahydro-2H-pyran-2-one CAS No. 103957-83-1

(S)-3-Ethyltetrahydro-2H-pyran-2-one

Cat. No. B012951
M. Wt: 128.17 g/mol
InChI Key: MNMHTBMXCUARLR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Ethyltetrahydro-2H-pyran-2-one, also known as ethyl maltol, is a flavoring agent commonly used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. In recent years, (S)-3-Ethyltetrahydro-2H-pyran-2-one has gained attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter activity, and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that (S)-3-Ethyltetrahydro-2H-pyran-2-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can contribute to a range of diseases. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has been shown to modulate neurotransmitter activity, which can have implications for neurological disorders.

Advantages And Limitations For Lab Experiments

(S)-3-Ethyltetrahydro-2H-pyran-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have limitations in certain types of experiments, such as those involving high-throughput screening or drug discovery.

Future Directions

There are several future directions for research on (S)-3-Ethyltetrahydro-2H-pyran-2-one. One potential direction is the development of (S)-3-Ethyltetrahydro-2H-pyran-2-one-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of (S)-3-Ethyltetrahydro-2H-pyran-2-one in humans.

Synthesis Methods

(S)-3-Ethyltetrahydro-2H-pyran-2-one can be synthesized through various methods, including the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with (S)-3-Ethyltetrahydro-2H-pyran-2-one oxalate, and the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with pyruvic acid. The most commonly used method is the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, which involves heating the two compounds in the presence of a catalyst.

Scientific Research Applications

(S)-3-Ethyltetrahydro-2H-pyran-2-one has been found to have various therapeutic applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

103957-83-1

Product Name

(S)-3-Ethyltetrahydro-2H-pyran-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(3S)-3-ethyloxan-2-one

InChI

InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

MNMHTBMXCUARLR-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCCOC1=O

SMILES

CCC1CCCOC1=O

Canonical SMILES

CCC1CCCOC1=O

synonyms

2H-Pyran-2-one, 3-ethyltetrahydro-, (S)-

Origin of Product

United States

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